3-(4-methanesulfonylphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one
CAS No.: 2640979-21-9
Cat. No.: VC11859214
Molecular Formula: C22H25NO3S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640979-21-9 |
|---|---|
| Molecular Formula | C22H25NO3S |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 3-(4-methylsulfonylphenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one |
| Standard InChI | InChI=1S/C22H25NO3S/c1-27(25,26)20-10-7-17(8-11-20)9-12-21(24)23-15-22(16-23)13-19(14-22)18-5-3-2-4-6-18/h2-8,10-11,19H,9,12-16H2,1H3 |
| Standard InChI Key | DTDBFAMBDLXNGD-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Introduction
The compound 3-(4-methanesulfonylphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one is a complex organic molecule that combines several functional groups, including a methanesulfonyl group, a phenyl group, and an azaspiroheptane ring. This compound is not directly mentioned in the provided search results, so we will synthesize information from related compounds and general principles of organic chemistry to provide an overview.
Chemical Formula and Molecular Weight
The chemical formula for this compound can be deduced by combining the components:
-
Methanesulfonylphenyl group:
-
6-Phenyl-2-azaspiro[3.3]heptan-2-yl group:
-
Propan-1-one backbone:
Synonyms and Identifiers
Since specific identifiers like CAS numbers or PubChem IDs are not available for this compound in the search results, we rely on the structural components for identification.
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, including the formation of the azaspiroheptane ring and the attachment of the phenyl and methanesulfonyl groups.
Formation of Azaspiro[3.3]heptane
Azaspiro[3.3]heptane can be synthesized through various methods, including the condensation of appropriate precursors followed by cyclization reactions .
Attachment of Phenyl and Methanesulfonyl Groups
The phenyl group could be introduced via a Friedel-Crafts alkylation or similar reaction, while the methanesulfonyl group might be added through a sulfonylation reaction.
Data Tables
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume